molecular formula C23H16BrN3O B12451974 4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol

4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol

Cat. No.: B12451974
M. Wt: 430.3 g/mol
InChI Key: FQVQOMKEKBQWPU-UHFFFAOYSA-N
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Description

4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is a complex organic compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, a diazenyl linkage, and a naphthalen-1-ylimino group, all connected to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves multiple steps, including the formation of the diazenyl and imino linkages. One common method involves the diazotization of 4-bromoaniline followed by coupling with a naphthalen-1-ylamine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its interaction with specific molecular targets. The diazenyl and imino groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-methoxyphenyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(6-chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(4-aminophenyl)diazenyl]phenylamine

Uniqueness

4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is unique due to the presence of both bromophenyl and naphthalen-1-ylimino groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-2-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C23H16BrN3O/c24-18-8-10-19(11-9-18)26-27-20-12-13-23(28)17(14-20)15-25-22-7-3-5-16-4-1-2-6-21(16)22/h1-15,28H

InChI Key

FQVQOMKEKBQWPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)N=NC4=CC=C(C=C4)Br)O

Origin of Product

United States

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